Technetium Tc 99m succimer

Description

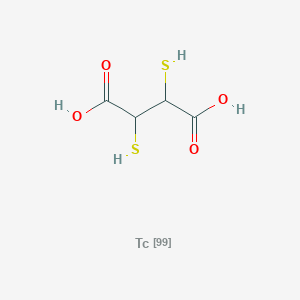

Structure

3D Structure of Parent

Properties

Key on ui mechanism of action |

Evaluating the quantity of functional renal tissue is essential in renal parenchymal disorders, as it assesses the patient's ability to maintain renal function. Technetium Tc-99m succimer is used to image the renal cortices in conjunction with gamma scintigraphy or single-photon emission computed tomography (SPECT). Technetium Tc-99m succimer is taken up by tubular cells within the renal cortex regardless of renal flow. Technetium Tc-99m succimer binds to normal renal cortical tissue, distinguishing it from nonfunctioning dysplastic tissue, even in the presence of renal insufficiency. |

|---|---|

CAS No. |

65438-08-6 |

Molecular Formula |

C8H12O9S4Tc+3 |

Molecular Weight |

479.4 g/mol |

IUPAC Name |

(2S,3R)-2,3-bis(sulfanyl)butanedioic acid;oxo(99Tc)technetium-99(3+) |

InChI |

InChI=1S/2C4H6O4S2.O.Tc/c2*5-3(6)1(9)2(10)4(7)8;;/h2*1-2,9-10H,(H,5,6)(H,7,8);;/q;;;+3/t2*1-,2+;;/i;;;1+1 |

InChI Key |

VKIPEVJBUHKZRV-RSQQSNPGSA-N |

SMILES |

C(C(C(=O)O)S)(C(=O)O)S.[Tc] |

Isomeric SMILES |

[C@@H]([C@@H](C(=O)O)S)(C(=O)O)S.[C@@H]([C@@H](C(=O)O)S)(C(=O)O)S.O=[99Tc+3] |

Canonical SMILES |

C(C(C(=O)O)S)(C(=O)O)S.C(C(C(=O)O)S)(C(=O)O)S.O=[Tc+3] |

Synonyms |

99m Tc Dimercaptosuccinic Acid 99m-Tc-Dimercaptosuccinic Acid 99mTc Dimercaptosuccinate 99mTc Dimercaptosuccinic Acid 99mTc DMSA 99mTc-Dimercaptosuccinate 99mTc-Dimercaptosuccinic Acid 99mTc-DMSA 99Tc Succimer 99Tc-Succimer Acid, 99m-Tc-Dimercaptosuccinic Acid, 99mTc-Dimercaptosuccinic Acid, Tc-99m Dimercaptosuccinic Acid, Technetium-99m-Dimercaptosuccinic Dimercaptosuccinic Acid, Tc-99m Tc 99m Dimercaptosuccinic Acid Tc-99m Dimercaptosuccinic Acid Technetium 99m Dimercaptosuccinic Acid Technetium 99m DMSA Technetium Tc 99m Dimercaptosuccinic Acid Technetium Tc 99m Succimer Technetium-99m-Dimercaptosuccinic Acid Technetium-99m-DMSA |

Origin of Product |

United States |

Radiochemical Synthesis and Coordination Chemistry of Technetium Tc 99m Succimer

Fundamental Principles of Technetium Coordination Chemistry in Radiopharmaceutical Synthesis

The versatility of technetium in forming a wide array of radiopharmaceuticals stems from its rich and varied coordination chemistry. nih.gov This adaptability allows for the design of specific molecules that can target different organs and physiological processes.

Oxidation States of Technetium in Complex Formation Reactions

Technetium can exist in multiple oxidation states, ranging from -1 to +7. numberanalytics.com The most stable form, and the one from which most radiopharmaceutical syntheses begin, is the pertechnetate (B1241340) ion (TcO4-), where technetium is in the +7 oxidation state. nih.govnumberanalytics.com However, for complexation with most chelating agents, technetium must be reduced to a lower oxidation state. nih.govresearchgate.net The specific oxidation state achieved—commonly +1, +3, +4, or +5—is crucial as it dictates the geometry and stability of the resulting complex and, consequently, its biological behavior. researchgate.neteuropeanpharmaceuticalreview.com The final oxidation state is influenced by several factors, including the reducing agent used, the nature of the chelating ligand, the pH of the reaction mixture, and the presence of oxygen. researchgate.net In the case of Technetium Tc 99m succimer (B1681168), two clinically relevant forms exist: a trivalent complex, Tc(III)-DMSA, formed at an acidic pH (2-3), and a pentavalent complex, Tc(V)-DMSA, formed at an alkaline pH (8-9). nih.gov The Tc(V)-DMSA complex has been identified as a mixture of three stereoisomers of a square pyramidal, mononuclear complex, [99mTcO(DMSA)2]-. nih.gov

Role of Reducing Agents in Technetium-99m Complexation (e.g., Stannous Ions)

To facilitate the formation of a stable complex between technetium and a chelating agent, the pertechnetate ion must first be reduced. Stannous ions (Sn2+), typically in the form of stannous chloride (SnCl2), are the most widely used reducing agents in the preparation of 99mTc radiopharmaceuticals. drugbank.comresearchgate.netthieme-connect.com Stannous chloride is favored due to its effectiveness at room temperature, solubility in water, and general lack of toxicity at the low concentrations used. snmjournals.orgcapes.gov.br The stannous ions donate electrons to the pertechnetate, reducing the technetium to a lower, more reactive oxidation state that can then be readily chelated by the ligand. europeanpharmaceuticalreview.comdrugbank.com The quantity of the reducing agent is a critical parameter; insufficient amounts can lead to incomplete reduction of pertechnetate, while an excess can result in the formation of unwanted colloids. europeanpharmaceuticalreview.comresearchgate.net The pH of the reaction medium also plays a significant role, with stannous chloride being particularly effective in acidic conditions. researchgate.net

Ligand Chelation Mechanisms with Technetium-99m and DMSA

Chelation is a process where a central metal ion, in this case, the reduced 99mTc, is bonded to a multidentate ligand to form a stable, ring-like structure called a chelate. This process is fundamental to the design of radiopharmaceuticals, as the chelate's properties determine the agent's in vivo distribution.

Dimercaptosuccinic acid (DMSA) is a water-soluble compound containing two sulfhydryl (-SH) groups and two carboxylic acid (-COOH) groups, making it an effective chelating agent for various metals, including technetium. nih.govdrugbank.com The succimer component used in kits typically consists of over 90% meso isomer and less than 10% d,l isomer. nih.govnih.gov The sulfhydryl groups are the primary binding sites for the reduced technetium ion. nih.gov Depending on the reaction conditions, particularly the pH, DMSA can form different complexes with 99mTc. At an acidic pH, it forms the Tc(III)-DMSA complex, which is used for renal cortical imaging. nih.gov Conversely, at an alkaline pH, the pentavalent Tc(V)-DMSA complex is formed, which has shown utility in tumor imaging. nih.govresearchgate.net

The concept of bifunctional chelators is central to the development of target-specific radiopharmaceuticals. nih.govnih.gov A bifunctional chelator is a molecule that has two distinct functionalities: one part of the molecule, the chelating agent, strongly binds to the radiometal (e.g., 99mTc), while the other part can be covalently attached to a biomolecule that targets a specific biological site, such as a tumor or a receptor. nih.govresearchgate.net The design of these chelators must ensure that the resulting radiolabeled biomolecule retains its biological activity and that the radiometal remains stably attached in vivo. nih.gov While DMSA itself is not typically used as a bifunctional chelator in the sense of being attached to a separate targeting biomolecule, the principles of chelation it demonstrates are fundamental. The design of effective chelators for 99mTc often involves creating ligands with specific donor atoms (like sulfur and nitrogen) arranged to form stable, five- or six-membered chelate rings with the technetium core. acs.orgnih.gov

DMSA as a Chelating Agent (Dimercaptosuccinic Acid)

Methodologies for Technetium Tc 99m Succimer Complex Preparation

The preparation of this compound is typically carried out using a sterile, pyrogen-free, lyophilized kit. nih.govfda.gov These kits contain the essential non-radioactive components, including succimer (DMSA), a reducing agent (stannous chloride dihydrate), and often a stabilizing agent like ascorbic acid. nih.govrxlist.com

The general procedure involves the following steps, performed under aseptic conditions:

The vial containing the lyophilized powder is placed in a lead shield. rxlist.com

A sterile solution of sodium pertechnetate (Na99mTcO4), obtained from a molybdenum-99/technetium-99m generator, is aseptically injected into the vial. nih.govrxlist.com The volume of the pertechnetate solution may be adjusted with 0.9% sodium chloride injection. rxlist.com

The vial is gently agitated to dissolve the contents completely. rxlist.com

The mixture is then incubated at room temperature for a specified period, typically around 10 minutes, to allow for the reduction of the pertechnetate and the formation of the 99mTc-succimer complex. nih.govrxlist.com

The pH of the solution is a critical factor that determines the final form of the complex. For the preparation of Tc(V)-DMSA, the pH is adjusted to be alkaline, often through the addition of sodium bicarbonate. nih.govgoogle.com The final radiolabeled product should be a clear solution, free of particulate matter. medscape.com

Table 1: Typical Composition of a Lyophilized Kit for this compound Preparation

| Component | Quantity per Vial | Purpose |

| Succimer (meso-2,3-dimercaptosuccinic acid) | 1.0 mg | Chelating Agent |

| Stannous Chloride Dihydrate | 0.42 mg | Reducing Agent |

| Ascorbic Acid | 0.1 mg - 0.70 mg | Stabilizer/Antioxidant |

| Inositol | 50.0 mg | Bulking Agent (in some formulations) |

| Sodium Hydroxide (B78521) / Hydrochloric Acid | As needed | pH adjustment |

Note: The exact quantities and components may vary slightly between different manufacturers. nih.govfda.govrxlist.com

"Kit" Formulation Principles for Research Applications

The preparation of this compound (⁹⁹ᵐTc-DMSA) for research and clinical applications predominantly relies on the use of lyophilized "cold" kits. parsisotope.comiaea.orgnih.gov These kits contain the non-radioactive components required for the radiolabeling process and are designed for simple and rapid preparation of the radiopharmaceutical upon the addition of a radioactive isotope. parsisotope.com The fundamental principle is to provide a sterile, pyrogen-free, and stable formulation that, when reconstituted with a solution of sodium pertechnetate (Na⁹⁹ᵐTcO₄), facilitates the reduction of technetium from its +7 oxidation state and subsequent chelation by the DMSA molecule. iaea.orggoogle.com

The development of these kits involves optimizing the quantities of the active ingredient (DMSA), a reducing agent, and various excipients to ensure high radiochemical purity and stability of the final product. iaea.org The lyophilization, or freeze-drying, process is a critical step that removes water from the formulation at low temperatures, resulting in a stable powder that can be stored for extended periods. iaea.orggoogle.com For research applications, these kits offer a standardized and reproducible method for preparing ⁹⁹ᵐTc-DMSA, which is crucial for obtaining reliable and comparable experimental data. iaea.orgparsisotope.com

Component Analysis of Lyophilized Kits

Lyophilized kits for the preparation of ⁹⁹ᵐTc-DMSA typically contain a sterile, pyrogen-free mixture of several key components. The primary active ingredient is meso-2,3-dimercaptosuccinic acid (DMSA). nih.govnih.gov A reducing agent, most commonly stannous chloride dihydrate (SnCl₂·2H₂O), is included to reduce the pertechnetate (⁹⁹ᵐTcO₄⁻) to a lower oxidation state, which is necessary for complexation with DMSA. nih.govnih.gov

To enhance the stability of the kit and the final radiolabeled product, various excipients are often incorporated. iaea.orgnih.gov Ascorbic acid is frequently added as an antioxidant to prevent the oxidation of the stannous ions, thereby increasing the shelf-life of the kit. nih.govpjnmed.com Inositol may also be included as a stabilizer. nih.govnih.gov The pH of the formulation is adjusted using sodium hydroxide or hydrochloric acid before lyophilization. nih.gov The entire mixture is typically sealed under a nitrogen atmosphere to prevent oxidation. nih.gov

Table 1: Typical Components of a Lyophilized DMSA Kit

| Component | Function | Typical Amount |

|---|---|---|

| Dimercaptosuccinic acid (DMSA) | Ligand for chelation of Technetium-99m | 1.0 - 1.2 mg parsisotope.comsnmjournals.org |

| Stannous chloride dihydrate (SnCl₂·2H₂O) | Reducing agent for pertechnetate | 0.35 - 0.42 mg pjnmed.comsnmjournals.org |

| Ascorbic acid | Antioxidant/Stabilizer | 0.35 - 0.70 mg nih.govpjnmed.com |

| Inositol | Stabilizer | 50.0 mg nih.gov |

| Sodium Hydroxide/Hydrochloric Acid | pH adjustment | As needed nih.gov |

| Nitrogen | Inert atmosphere | - |

Reconstitution and Labeling Procedures for Research Batches

The reconstitution and labeling of lyophilized DMSA kits to produce ⁹⁹ᵐTc-DMSA for research purposes is a straightforward process performed under aseptic conditions. google.compjnmed.com The procedure involves the addition of a sterile, pyrogen-free sodium pertechnetate (Na⁹⁹ᵐTcO₄) solution to the vial containing the lyophilized components. google.comparsisotope.com

The vial is gently agitated to ensure complete dissolution of the contents. google.comparsisotope.com An incubation period at room temperature is then required to allow for the chemical reactions—the reduction of ⁹⁹ᵐTc and its complexation with DMSA—to reach completion. parsisotope.compjnmed.com The recommended incubation time is typically around 10 to 15 minutes. parsisotope.comnih.gov The final radiolabeled solution should be a clear and colorless liquid. For research applications, it is crucial to adhere to a standardized protocol to ensure the consistency and quality of the prepared ⁹⁹ᵐTc-DMSA batches. iaea.org The radiochemical purity of the resulting preparation should be assessed to confirm that the labeling process was successful. parsisotope.com

Influence of Reaction Conditions on Complex Yield and Speciation

The formation of this compound is a complex process that results in different species of the ⁹⁹ᵐTc-DMSA complex, with their relative abundance being highly dependent on the reaction conditions. researchgate.net The two primary species of clinical and research interest are the trivalent [⁹⁹ᵐTc(III)-DMSA] and the pentavalent [⁹⁹ᵐTc(V)-DMSA] complexes. nih.govnih.gov These two complexes exhibit distinct biological distributions and are therefore utilized for different diagnostic purposes. nih.gov The trivalent form is primarily used for renal imaging, while the pentavalent form has applications in tumor imaging. nih.govnih.gov The yield and speciation of the ⁹⁹ᵐTc-DMSA complex are significantly influenced by several key reaction parameters. researchgate.net

pH Effects on Complex Formation

The pH of the reaction mixture is a critical determinant of the oxidation state of the technetium in the final complex and, consequently, the type of ⁹⁹ᵐTc-DMSA species formed. pjnmed.comresearchgate.net At an acidic pH, typically between 2 and 3, the formation of the trivalent [⁹⁹ᵐTc(III)-DMSA] complex is favored. pjnmed.comnih.gov Conversely, in an alkaline medium, with a pH between 8 and 9, the pentavalent [⁹⁹ᵐTc(V)-DMSA] complex is the predominant species. pjnmed.comnih.gov

Studies have shown a clear correlation between pH and the radiochemical yield of the different complexes. For instance, at a pH of 5, the labeling efficiency for ⁹⁹ᵐTc(V)-DMSA was found to be as low as 6.4%, while at a pH of 8.5, the yield reached a maximum of 96.6%. pjnmed.com The transition from an acidic to an alkaline environment, often achieved by adding a buffer solution like sodium bicarbonate, is a key step in protocols designed to produce the pentavalent form of the complex. pjnmed.com Research has indicated that at a neutral pH of 7.0, three different ⁹⁹ᵐTc-DMSA compounds can be formed. researchgate.net

Table 2: Effect of pH on ⁹⁹ᵐTc-DMSA Complex Formation

| pH | Predominant Complex | Radiochemical Yield of ⁹⁹ᵐTc(V)-DMSA (approximate) |

|---|---|---|

| 2.0 - 3.0 | ⁹⁹ᵐTc(III)-DMSA pjnmed.comnih.gov | Low nih.gov |

| 5.0 | ⁹⁹ᵐTc(III)-DMSA pjnmed.com | 6.4% ± 0.4% pjnmed.com |

| 6.5 | ⁹⁹ᵐTc(V)-DMSA nih.gov | 56.0% nih.gov |

| 8.5 | ⁹⁹ᵐTc(V)-DMSA pjnmed.com | 96.6% ± 0.5% pjnmed.com |

| 9.0 | ⁹⁹ᵐTc(V)-DMSA nih.govresearchgate.net | 98.0% nih.gov |

Stannous-to-DMSA Ratio Considerations

The molar ratio of the reducing agent, stannous chloride (SnCl₂), to the ligand, DMSA, is another important factor that influences the formation of the ⁹⁹ᵐTc-DMSA complex. researchgate.netunm.edu An adequate amount of stannous ion is necessary to efficiently reduce the pertechnetate (⁹⁹ᵐTcO₄⁻) to a lower oxidation state that can be chelated by DMSA. However, an excessive amount of stannous ion can lead to the formation of unwanted radiochemical impurities, such as reduced-hydrolyzed technetium. unm.edu

Research has been conducted to investigate the effect of varying the DMSA to Sn(II) molar ratio on the formation of the ⁹⁹ᵐTc-DMSA complex. researchgate.net One study prepared nine samples by combining three different molar ratios of DMSA:Sn(II) (3:1, 2:1, and 1:1) with three different pH values (2.7, 7.0, and 9.0) to analyze the resulting complex speciation. researchgate.net Optimizing this ratio is crucial for achieving a high radiochemical purity of the desired ⁹⁹ᵐTc-DMSA species. unm.edu

Impact of Oxygen Presence during Synthesis

The presence of oxygen during the synthesis of ⁹⁹ᵐTc-DMSA can have a significant impact on the final product, particularly in the formation of the pentavalent complex. plos.org While kits are typically sealed under a nitrogen atmosphere to prevent oxidation of the stannous chloride, nih.gov controlled introduction of oxygen can be used to promote the formation of ⁹⁹ᵐTc(V)-DMSA. plos.orgnih.gov

It has been reported that bubbling pure oxygen through the reaction mixture after the initial formation of the trivalent complex in an alkaline medium can convert almost all of the [⁹⁹ᵐTc(III)-DMSA] to [⁹⁹ᵐTc(V)-DMSA]. plos.orgnih.gov This process of controlled oxidation has been shown to increase the purity of the pentavalent preparation to over 99%. nih.gov However, uncontrolled exposure to oxygen can also lead to the degradation of the radiopharmaceutical and the formation of impurities. researchgate.net Therefore, the careful management of oxygen presence is a critical aspect of synthesizing specific ⁹⁹ᵐTc-DMSA species.

Structural Characterization of this compound Complexes

The chemical structure of this compound is not a single, monolithic entity but rather a family of related complexes. The specific nature of the complex formed is highly dependent on the reaction conditions, leading to the formation of various isomers with distinct chemical properties and subsequent biological behaviors. The characterization of these species is crucial for understanding their function as radiopharmaceuticals.

Formation of Isomeric Species and Their Radiochemical Implications

Technetium can form multiple distinct complexes with dimercaptosuccinic acid (DMSA), primarily influenced by factors such as pH, the concentration of the reducing agent (stannous ions), and the presence of oxygen. This leads to the formation of isomers—compounds with the same molecular formula but different arrangements of atoms. These structural differences have significant radiochemical implications, as they directly influence the biodistribution and clinical application of the resulting radiopharmaceutical. nih.govviamedica.pl

The most significant distinction in Tc 99m succimer chemistry is based on the oxidation state of the central technetium atom. Depending on the pH of the preparation medium, either a trivalent (Tc(III)) or a pentavalent (Tc(V)) complex is preferentially formed. nih.govnih.gov

Technetium(III)-DMSA: This complex is formed in an acidic medium, typically at a pH between 2.0 and 3.0. nih.govdrugfuture.com In this state, the technetium atom has an oxidation state of +3. unm.edu The Tc(III)-DMSA complex is known for its high affinity for the proximal convoluted tubules of the kidneys, making it the agent of choice for renal cortical imaging. nih.govviamedica.pl

Technetium(V)-DMSA: This complex is formed in an alkaline medium, at a pH of approximately 8 to 9. nih.govviamedica.pl The technetium atom is in a higher oxidation state of +5 and is coordinated by an oxo-ligand and the sulfur atoms of two DMSA ligands, forming a complex with the general structure [TcO(DMSA)₂]⁻. viamedica.plnih.gov Unlike its trivalent counterpart, Tc(V)-DMSA is utilized as a tumor-seeking agent, showing uptake in various malignancies such as medullary thyroid carcinoma. nih.govnih.gov

The differing biological fates of these two complexes are stark. Tc(III)-DMSA shows significant accumulation in the kidneys, whereas Tc(V)-DMSA demonstrates high excretion in the urine and notable uptake in osseous tissue. viamedica.pl

| Feature | Tc(III)-DMSA | Tc(V)-DMSA |

| Preparation pH | Acidic (pH 2.0-3.0) nih.gov | Alkaline (pH 8.0-9.0) nih.gov |

| Technetium Oxidation State | +3 unm.edu | +5 nih.gov |

| Primary Clinical Use | Renal cortical imaging nih.gov | Tumor imaging nih.govnih.gov |

| Key Biodistribution Site | Kidneys (>40% of injected dose) viamedica.pl | High urinary excretion, bone uptake viamedica.pl |

Beyond the oxidation state, the stereochemistry of the DMSA ligand and the resulting complex introduces another layer of isomeric complexity. The DMSA ligand itself exists as two diastereomers: the meso form and the chiral dl form. nih.govwikipedia.org Commercial kits for preparing Tc 99m succimer typically contain predominantly the meso-isomer. snmjournals.org

When the pentavalent Tc(V)-DMSA complex is formed, it exists as a mixture of three stereoisomers. viamedica.plnih.gov These isomers, designated as syn-endo, syn-exo, and anti, arise from the different possible spatial orientations of the carboxylate groups on the two DMSA ligands coordinated to the technetium core. nih.gov All three isomers are significant components of the final radiopharmaceutical preparation. nih.gov

This stereoisomerism is not merely a chemical curiosity; it has direct consequences for the biological behavior of the complex. Studies comparing complexes made from diastereomeric DMSA have shown different biodistribution patterns. For instance, the tumor-to-blood uptake ratios for 99mTc-dl-DMSA and 99mTc-meso-DMSA were found to differ over time in tumor-bearing mice, suggesting that the specific stereoisomer can influence tumor imaging potential. nih.gov This demonstrates the critical importance of stereochemical purity and characterization in developing and understanding technetium-based radiopharmaceuticals.

Distinction between Tc(III)-DMSA and Tc(V)-DMSA Complexes

Analytical Techniques for Complex Identification in Research (e.g., Chromatography, Spectroscopy for Non-Radioactive Analogs)

A suite of analytical techniques is employed to separate, identify, and characterize the various Tc 99m succimer complexes. These methods are essential for quality control and for research into the structure-activity relationships of the different isomers.

Chromatography: Chromatographic methods are the cornerstone for assessing the radiochemical purity and identifying the different species in a Tc 99m succimer preparation.

Thin-Layer Chromatography (TLC): TLC is a widely used, reliable method for separating the different forms of technetium complexes. nih.govnih.gov Using a silica (B1680970) gel plate and a mobile phase such as n-butanol saturated with hydrochloric acid, it is possible to distinguish between the desired Tc 99m succimer complex, unwanted hydrolyzed technetium, and unbound pertechnetate. drugfuture.comrxlist.com The different oxidation state complexes also show distinct mobility. nih.govplos.org

| Radiochemical Species | Typical Mobile Phase | Retention Factor (Rf) |

| Hydrolyzed 99mTc | n-butanol / 0.3 N HCl drugfuture.comrxlist.com | 0 - 0.15 drugfuture.comrxlist.com |

| Tc(III)-DMSA | n-butanol:acetic acid:H₂O plos.org | ~0.1 plos.org |

| Tc(V)-DMSA | n-butanol / 0.3 N HCl drugfuture.com | 0.45 - 0.70 drugfuture.com |

| Unbound 99mTc-Pertechnetate | n-butanol / 0.3 N HCl drugfuture.com | ~1.0 drugfuture.com |

High-Performance Liquid Chromatography (HPLC): HPLC provides higher resolution separation and is a powerful tool for research purposes. It has been used to study the identity of the Tc(V)-DMSA complex and has successfully separated the stereoisomers of its non-radioactive chemical analog, Rhenium-188 DMSA. nih.govnih.gov

Spectroscopy for Non-Radioactive Analogs: Due to the "no-carrier-added" nature of 99mTc, its concentration in radiopharmaceutical preparations is extremely low (in the range of 10⁻⁹ M), which makes direct structural elucidation with many standard analytical techniques impossible. researchgate.net To overcome this, researchers study either the long-lived isotope Technetium-99 (⁹⁹Tc) or a non-radioactive chemical surrogate like Rhenium (Re), which has similar coordination chemistry. nih.govresearchgate.netpnnl.gov These stable or long-lived analogs can be prepared in macroscopic quantities, allowing their structures to be unequivocally identified using powerful analytical methods such as:

Nuclear Magnetic Resonance (NMR) spectroscopy researchgate.netpnnl.gov

X-ray Crystallography researchgate.netpnnl.gov

UV-Visible Spectroscopy researchgate.netpnnl.gov

Mass Spectrometry researchgate.net

By proving that the radioactive 99mTc complex behaves identically to the fully characterized ⁹⁹Tc or Re analog in mobility studies (like chromatography and electrophoresis), the structure of the 99mTc radiopharmaceutical can be inferred with high confidence. nih.gov

Molecular and Cellular Interactions of Technetium Tc 99m Succimer in Research Models

Elucidation of Cellular Uptake Mechanisms in Preclinical Models

The accumulation of Technetium Tc 99m succimer (B1681168) (⁹⁹ᵐTc-DMSA) within the renal cortex is a complex process that has been the subject of extensive research. Preclinical studies utilizing animal models have been instrumental in dissecting the cellular and molecular mechanisms governing the uptake of this radiopharmaceutical.

Investigations into Renal Tubular Cell Accumulation in Animal Studies

Technetium Tc 99m succimer is primarily taken up by the tubular cells within the renal cortex. drugbank.comnih.gov This accumulation is a key feature that allows for the imaging of functional renal parenchyma. drugbank.comnih.gov Animal studies, particularly in rats, have been crucial in understanding the kinetics of this process.

Research in rats has demonstrated that the renal uptake of ⁹⁹ᵐTc-DMSA can be influenced by factors such as acid-base balance. nih.gov Both acidosis and alkalosis have been shown to alter the kinetics of DMSA, with acidosis, in particular, leading to a significant increase in background tracer activity and liver accumulation. nih.gov Studies have shown that after intravenous administration, a significant portion of the injected dose, around 40-50%, becomes fixed to the renal cortex. radiopaedia.org The maximal cortical uptake is typically observed within 3 hours post-injection. radiopaedia.org In rat models, the peak activity concentration in the kidney has been observed at 60 minutes after injection, remaining stable for an hour. tums.ac.ir

One proposed mechanism for renal accumulation involves the binding of ⁹⁹ᵐTc-DMSA to plasma proteins, followed by uptake into the proximal tubular cells. radiopaedia.orgresearchgate.net Another hypothesis suggests that ⁹⁹ᵐTc-DMSA binds to α1-microglobulin in the plasma, is then filtered by the glomeruli, and subsequently reabsorbed by the proximal tubule cells. researchgate.net This reabsorption is thought to be mediated by endocytosis involving the megalin/cubilin receptor system. researchgate.netnih.gov

The following table summarizes findings from animal studies on ⁹⁹ᵐTc-DMSA renal uptake:

| Animal Model | Key Findings | Reference |

| Sprague-Dawley Rats | Acid-base imbalances, particularly acidosis, alter ⁹⁹ᵐTc-DMSA kinetics, increasing liver and background activity. | nih.gov |

| Rats | Peak kidney activity concentration is observed at 60 minutes post-injection. | tums.ac.ir |

| Rats | Probenecid and para-aminohippuric acid (PAH) competition did not significantly affect the renal accumulation of ⁹⁹ᵐTc-DMSA, suggesting its uptake mechanism differs from that of substances like ⁹⁹ᵐTc-glucoheptonate. | nih.gov |

| Rats | Studies support the role of glomerular filtration and subsequent reabsorption in the renal handling of ⁹⁹ᵐTc-DMSA. | snmjournals.org |

Role of Specific Cellular Components in Tracer Affinity (e.g., Sulfhydryl Groups)

The affinity of this compound for renal cortical tissue is attributed in part to its interaction with specific cellular components. A significant factor in this binding is the presence of sulfhydryl groups within the renal tubular cells. radiopaedia.orgopenmedscience.com

The succimer component of the radiopharmaceutical, also known as dimercaptosuccinic acid (DMSA), is a chelating agent that binds to the technetium-99m. openmedscience.com This complex then exhibits a strong affinity for sulfhydryl groups present on proteins within the proximal tubules of the kidney. radiopaedia.orgopenmedscience.com This interaction is believed to be a primary reason for the prolonged retention of the tracer in the renal cortex, allowing for high-resolution static imaging. radiopaedia.org The production of sulfhydryl groups has been identified as a potential source for high-affinity binding of technetium-99m to molecules like antibodies, suggesting a similar mechanism may be at play in the kidney. nih.gov

Subcellular Localization Studies in Non-Human Tissues

Understanding where this compound localizes within the cell is critical to comprehending its retention and the resulting image quality. Studies using non-human tissues have provided insights into its distribution across various cellular compartments.

Distribution within Cellular Compartments (e.g., Cell Membrane, Cytosol, Mitochondria, Microsomes)

Once inside the renal cortical cells, this compound is not uniformly distributed. Research indicates that it primarily localizes within the cytosol and is associated with microsomal proteins. pharmacylibrary.com

Cell fractionation studies performed on infarcted myocardium in dogs, a model for tissue damage, have also provided some relevant data. These studies, while not specific to the kidney, showed that after administration of a technetium-99m phosphorus compound, the majority of the radioactivity was found in the soluble supernatant and membrane-debris fractions. nih.gov A very small percentage, less than 2%, was associated with the mitochondrial fractions. nih.gov However, it was noted that mitochondria with calcific deposits, which could potentially bind the tracer, were not well preserved in these fractions. nih.gov

More recent research using engineered breast cancer cells has allowed for more controlled studies of subcellular localization. These studies are valuable for understanding the general principles of how technetium-99m compounds distribute within a cell, even if the cell type is different. mdpi.com

Theoretical Models of Ligand-Biomolecule Interactions

The interaction between the this compound complex and biological molecules is governed by the principles of coordination chemistry. The technetium atom, in its reduced state, forms a stable complex with the succimer (DMSA) ligand.

The pentavalent form of the technetium-99m-DMSA complex, often used for tumor imaging, has been studied to elucidate its structure. In this complex, the technetium is pentavalent and is coordinated by an oxo-ligand and the thiolate sulfur atoms of two DMSA ligands. nih.gov This results in a square pyramidal, mononuclear complex. nih.gov The presence of multiple stereoisomers of this complex has been identified, which raises questions about which specific isomer is responsible for the biological targeting. nih.gov The carboxylate groups on the DMSA ligands are nearly fully ionized at physiological pH, giving the complex a significant negative charge. nih.gov This charge and the specific stereochemistry of the complex are key factors in its interaction with biomolecules, such as the proteins and receptors involved in its renal uptake.

Influence of Exogenous and Endogenous Factors on Uptake in Animal Research Models

The biodistribution of this compound (⁹⁹ᵐTc-DMSA) in animal models is not static and can be significantly influenced by a variety of external and internal factors. Research has demonstrated that the administration of certain chemical compounds can alter the normal uptake patterns of this radiopharmaceutical, leading to modified concentrations in the kidneys and other organs. These interactions are of critical importance for the correct interpretation of preclinical imaging data, as they can mimic or mask pathological conditions.

The interaction of various chemical compounds with ⁹⁹ᵐTc-DMSA can lead to significant alterations in its biodistribution, affecting organ uptake and clearance. These effects have been documented in several animal studies, primarily in rats and mice, and are crucial for understanding potential confounding factors in research models.

Chemotherapeutic Agents:

Experimental studies in animals have shown that certain cytotoxic drugs can modify the biodistribution of ⁹⁹ᵐTc-DMSA. hpra.iecuriumpharma.com In male Wistar rats treated orally with methotrexate sodium for seven days, a subsequent administration of ⁹⁹ᵐTc-DMSA resulted in higher uptake in the bones, stomach, and intestine. nih.gov Conversely, treatment with cyclophosphamide in the same animal model led to an enhanced accumulation of ⁹⁹ᵐTc-DMSA in the kidneys. nih.govVincristine (B1662923) has also been identified in animal research as a chemotherapeutic agent that can affect the biodistribution of ⁹⁹ᵐTc-succimer. hpra.iecuriumpharma.com

Compounds Affecting Renal Function and Transport:

The biodistribution of ⁹⁹ᵐTc-DMSA is highly dependent on renal function. Compounds that interfere with renal transport mechanisms can significantly alter its uptake. In mice, the administration of probenecid , an inhibitor of organic anion transporters (OATs), resulted in markedly lower accumulation of ⁹⁹ᵐTc-DMSA in the kidneys. researchgate.net This was accompanied by significantly higher tracer accumulation in the blood, heart, liver, and bladder. researchgate.net

Similarly, substances that alter the body's acid-base balance can impact tracer distribution. The induction of acidosis in Sprague-Dawley rats, which can be achieved with ammonium (B1175870) chloride , was associated with a significant increase in liver accumulation of ⁹⁹ᵐTc-DMSA. nih.gov Both ammonium chloride and sodium bicarbonate have been shown to reduce the renal uptake of the tracer. hpra.ierichtlijnendatabase.nlsnmjournals.org The diuretic mannitol also reduces renal uptake of ⁹⁹ᵐTc-succimer. hpra.ierichtlijnendatabase.nl

Angiotensin-converting enzyme (ACE) inhibitors can decrease the uptake of ⁹⁹ᵐTc-DMSA in kidneys affected by renal artery stenosis, an effect that is generally reversible. richtlijnendatabase.nl

The following table summarizes the observed effects of various chemical compounds on the biodistribution of ⁹⁹ᵐTc-DMSA in animal research models.

| Chemical Compound | Animal Model | Observed Effect on ⁹⁹ᵐTc-DMSA Biodistribution | Reference |

|---|---|---|---|

| Methotrexate Sodium | Wistar Rats | Higher uptake in bones, stomach, and intestine. | nih.gov |

| Cyclophosphamide | Wistar Rats | Enhanced uptake in the kidneys. | nih.gov |

| Vincristine | Animals (species not specified in source) | Affects biodistribution (details not specified). | hpra.iecuriumpharma.com |

| Probenecid | Mice | Significantly lower accumulation in the kidney. Significantly higher accumulation in blood, heart, liver, and bladder. | researchgate.net |

| Ammonium Chloride | Rats / General | Substantially reduces renal uptake and increases hepatic uptake. | hpra.ierichtlijnendatabase.nl |

| Sodium Bicarbonate | Rats / General | Reduction of renal uptake. | hpra.ierichtlijnendatabase.nl |

| Mannitol | General | Reduction of renal uptake. | hpra.ierichtlijnendatabase.nl |

| ACE Inhibitors | General | Decreased uptake in kidneys affected by renal artery stenosis. | richtlijnendatabase.nl |

| Acidosis | Sprague-Dawley Rats | Markedly increased liver accumulation. | nih.gov |

Biodistribution and Pharmacokinetics in Preclinical Animal Models

Systemic Tracer Kinetics in Various Animal Species (e.g., Rabbits, Rats, Mice)

Studies in rabbits, rats, and mice have consistently demonstrated a predictable pattern of 99mTc-DMSA distribution and elimination, forming the basis for its clinical application.

Following intravenous administration, 99mTc-DMSA exhibits a biphasic blood clearance pattern. In rabbits, this is characterized by two distinct exponential phases with half-times of approximately 27-28 minutes and 325-352 minutes. nih.gov This clearance dynamic appears to be largely unaffected by the presence of tumors. nih.gov

A significant characteristic of 99mTc-DMSA is its high affinity for plasma proteins. In rats, the protein-bound fraction reaches 89% within the first five minutes of administration and shows a slight, though not statistically significant, increase over time. nih.gov Similarly, in vitro studies with rabbit plasma show a high degree of protein binding. nih.gov This extensive binding to plasma proteins, primarily albumin, is a key determinant of its pharmacokinetic profile, influencing its distribution and clearance. researchgate.net The unbound fraction of 99mTc-DMSA demonstrates a plasma clearance rate slightly higher than the glomerular filtration rate (GFR). nih.gov

| Animal Model | Parameter | Finding | Citation |

|---|---|---|---|

| Rabbits | Blood Clearance | Bi-exponential with half-times of ~27-28 min and ~325-352 min | nih.gov |

| Rats | Plasma Protein Binding | 89% within 5 minutes | nih.gov |

| Rabbits | In Vitro Plasma Protein Binding | High degree of binding | nih.gov |

The primary route of excretion for 99mTc-DMSA is via the kidneys into the urine. nih.gov In rabbits, the cumulative urinary excretion also follows a bi-exponential pattern, with half-times around 200-240 minutes. nih.gov Studies in rats have shown that approximately 14.6% of the injected dose is found in the bladder within two hours under normal conditions. nih.gov However, conditions that induce dehydration can lead to a slower plasma clearance of the tracer. nih.gov

Blood Clearance Dynamics and Plasma Protein Binding

Organ-Specific Biodistribution in Animal Models

The distribution of 99mTc-DMSA to various organs provides insight into its target and non-target tissue accumulation.

The most prominent feature of 99mTc-DMSA biodistribution is its significant and prolonged accumulation in the renal cortex. pharmacylibrary.com In rats, approximately 39.9% of the injected dose is retained in the kidneys two hours after administration. nih.gov Studies in megalin/cubilin-deficient mice have demonstrated that the renal uptake is critically dependent on receptor-mediated endocytosis in the proximal tubules. researchgate.net In these genetically modified mice, renal accumulation of 99mTc-DMSA was drastically reduced, with a corresponding increase in urinary excretion. researchgate.net This highlights the crucial role of glomerular filtration of the protein-bound tracer followed by endocytosis in the proximal tubules. Even with a significant reduction in functional renal mass, the localization of 99mTc-DMSA in the remaining healthy kidney tissue is not significantly affected. nih.gov

| Animal Model | Time Point | Renal Accumulation (% Injected Dose) | Citation |

|---|---|---|---|

| Rats (Control) | 2 hours | 39.9% | nih.gov |

| Rats (with proximal tubular dysfunction) | 2 hours | 6.4% | nih.gov |

| Megalinin/cubilin-deficient mice | - | Significantly reduced | researchgate.net |

Besides the kidneys, 99mTc-DMSA also shows some distribution to other tissues. In rabbits, notable accumulation is observed in the bone, bladder, and the blood pool. nih.gov Studies in rats have also reported uptake in the liver, although this can be influenced by factors such as acid-base imbalances, with acidosis leading to increased liver accumulation. nih.gov In mice, biodistribution studies have also identified the liver and spleen as non-target organs with some uptake. A study in mice treated with vincristine (B1662923) showed an increased uptake of 99mTc-DMSA in the lung, pancreas, heart, thyroid, brain, bone, and lymph nodes. snmjournals.org

Quantitative Assessment of Renal Accumulation and Retention

Comparative Pharmacokinetic Analysis with Other Research Radiotracers in Animal Models

The pharmacokinetic profile of 99mTc-DMSA has been compared to other radiotracers in animal models, providing a relative understanding of its behavior.

In a comparative study in rabbits, 99mTc-Biguanide (99mTc-Big) was shown to have a faster clearance rate than 99mTc-DMSA, resulting in better contrast in whole-body images for the same acquisition times. nih.gov This suggests more favorable dosimetric features for 99mTc-Big in renal imaging. nih.gov

When comparing different forms of 99mTc-DMSA in rats, the tetravalent form ([99mTc]-(IV)DMSA) showed significantly higher kidney accumulation compared to the pentavalent form ([99mTc]-(V)DMSA). nih.gov Conversely, [99mTc]-(V)DMSA exhibited higher uptake in bone tissue. researchgate.net

In rabbits with unilateral ureteral obstruction, the renal uptake of 99mTc-DMSA was compared with that of 99mTc-DTPA and 99mTc-MAG3. iiarjournals.org While all three agents are used in renal imaging, their mechanisms of renal handling differ, leading to distinct pharmacokinetic profiles. 99mTc-DTPA is primarily cleared by glomerular filtration, whereas 99mTc-MAG3 is actively secreted by the tubules. iiarjournals.org The high protein binding of 99mTc-DMSA leads to slower clearance compared to these other agents. snmjournals.orgiiarjournals.org

Impact of Induced Pathophysiological States on Biodistribution in Animal Disease Models (e.g., Tumor Models, Renal Dysfunction Models)

The biodistribution of Technetium Tc 99m succimer (B1681168) (⁹⁹ᵐTc-DMSA) is significantly influenced by the presence of pathological conditions. Preclinical studies using animal models of various diseases, particularly cancer and renal dysfunction, have been instrumental in elucidating how these states alter the uptake and localization of the radiopharmaceutical.

Tumor Models

Investigations into the biodistribution of ⁹⁹ᵐTc-DMSA in tumor-bearing animal models have yielded insights into its potential and limitations as a tumor-imaging agent. A study utilizing a rabbit model with an established squamous cell carcinoma (SCC) provided a detailed evaluation of the pharmacokinetics and biodistribution of pentavalent ⁹⁹ᵐTc-DMSA (⁹⁹ᵐTc(V)-DMSA). The research found no significant difference in the bi-exponential blood clearance times between tumor-bearing rabbits and non-tumor controls. nih.gov Similarly, the major organ biodistribution, which included the bone, kidneys, and bladder, was not significantly different between the two groups. nih.gov Crucially, there was no evidence of active uptake of ⁹⁹ᵐTc(V)-DMSA by the squamous carcinoma itself. nih.gov

Further investigation into the subcellular distribution within the SCC rabbit model revealed that the localization of the radiotracer within the tumor tissue is largely nonspecific. nih.gov A significant portion of the radioactivity was found in the tumor cytosol and on the cell membrane. nih.gov

| Subcellular Location | Percentage of Radioactivity (%) |

|---|---|

| Tumor Cell Membrane | 17 - 37 |

| Tumor Cytosol (Nonspecific) | 57 - 80 |

| Mitochondria (Specific) | 2 - 6 |

| Microsomes (Specific) | 1 - 4 |

Data derived from a study on a rabbit tumor SCC model. nih.gov

Other preclinical research has explored factors that might influence ⁹⁹ᵐTc(V)-DMSA uptake in tumors. For instance, in a study with Ehrlich ascites tumor cells (EATC)-bearing mice, an increase in ⁹⁹ᵐTc(V)-DMSA uptake was correlated with a reduction in the tumor's pH, suggesting that tumor acidosis may play a role in its accumulation. nih.gov Some studies have also suggested a relationship between ⁹⁹ᵐTc(V)-DMSA uptake and the proliferative activity and grade of tumors. nih.gov

Renal Dysfunction Models

The primary clinical application of ⁹⁹ᵐTc-DMSA is the evaluation of renal parenchymal integrity, and its biodistribution is profoundly affected by renal pathophysiology. Animal models of acute and chronic kidney injury have demonstrated a clear correlation between the degree of renal damage and reduced ⁹⁹ᵐTc-DMSA uptake.

In rat models of acute kidney injury (AKI) induced by either the antibiotic gentamicin (B1671437) or by unilateral ureteral obstruction (UUO), a significant decrease in the renal uptake of ⁹⁹ᵐTc-DMSA was observed in the affected kidneys. nih.govresearchgate.net This reduction in uptake was more pronounced in the gentamicin-induced nephrotoxicity model. nih.govresearchgate.net Importantly, the scintigraphic findings showed a strong correlation with histopathological evidence of kidney injury, confirming the utility of ⁹⁹ᵐTc-DMSA in detecting functional renal mass impairment. nih.govresearchgate.net

| Animal Model | Key Finding on ⁹⁹ᵐTc-DMSA Biodistribution | Correlation |

|---|---|---|

| Gentamicin-Induced Nephrotoxicity | Significant decrease in renal uptake (p=0.049) | Strong correlation with histopathological findings |

| Unilateral Ureteral Obstruction (UUO) | Significant decrease in renal uptake (p=0.034) | Strong correlation with histopathological findings |

| Adenine-Induced Chronic Kidney Disease | Significant decrease in renal uptake over time | Inversely correlated with the degree of renal fibrosis |

| Megalun/Cubilin-Deficient Mice | Drastic reduction in renal uptake to 1.8% of injected dose (vs. 15.6% in controls) | Highlights dependence on proximal tubule receptor-mediated endocytosis |

Data compiled from studies on various preclinical models of renal dysfunction. nih.govresearchgate.netsnmjournals.org

Studies on chronic kidney disease models have shown similar findings. In a rat model of adenine-induced renal dysfunction, which leads to chronic tubulointerstitial damage and fibrosis, SPECT/CT imaging demonstrated a significant, time-dependent decrease in renal ⁹⁹ᵐTc-DMSA uptake. researchgate.net This reduction in radiotracer accumulation was significantly and inversely correlated with the extent of renal fibrosis, suggesting that ⁹⁹ᵐTc-DMSA scintigraphy can non-invasively monitor the progression of fibrotic kidney disease. researchgate.netkarger.com

The mechanism behind this reduced uptake in diseased states is linked to the specific cellular processes responsible for its accumulation in healthy kidneys. The renal uptake of ⁹⁹ᵐTc-DMSA is critically dependent on receptor-mediated endocytosis in the proximal tubules, a process facilitated by the proteins megalin and cubilin. snmjournals.orgresearchgate.net In a study using megalin/cubilin-deficient mice, renal uptake of ⁹⁹ᵐTc-DMSA was dramatically reduced, confirming that functional proximal tubules are essential for the tracer's accumulation. snmjournals.org Therefore, any pathological state that damages these tubular cells or impairs their endocytic function, such as nephrotoxicity or obstructive uropathy, will result in decreased localization of ⁹⁹ᵐTc-DMSA in the renal cortex. nih.gov

Quality Control and Stability Assessment in Research Preparations

Radiochemical Purity Assessment Methodologies

The assessment of radiochemical purity is a critical step to ensure that the majority of the radioactivity in the preparation is in the desired chemical form of Technetium Tc 99m succimer (B1681168). The presence of radiochemical impurities can lead to altered biodistribution and potentially interfere with diagnostic interpretation. unm.edupharmacylibrary.com

Chromatographic Techniques for Separation and Quantification of Species

Chromatographic methods are the cornerstone for determining the radiochemical purity of Technetium Tc 99m succimer. rad-conference.org These techniques separate the different chemical species present in the radiopharmaceutical preparation based on their differential partitioning between a stationary phase and a mobile phase. europeanpharmaceuticalreview.com

Thin Layer Chromatography (TLC): This is a widely used method for the quality control of this compound. rad-conference.orgnih.gov A small sample of the radiopharmaceutical is spotted onto a TLC plate, typically made of silica (B1680970) gel. fda.govnephroscan.com The plate is then developed in a suitable solvent system. Different components of the mixture travel up the plate at different rates, allowing for their separation. scispace.com For instance, in a common method, a silica gel TLC plate is activated by heating and then a solution of n-butanol saturated with hydrochloric acid is used as the mobile phase. fda.govnephroscan.com In this system, the this compound complex has a specific retention factor (Rf) value, which allows for its quantification. nephroscan.comdrugfuture.com Studies have shown that the this compound complex typically remains at the origin (Rf = 0) in several solvent systems, while impurities like free pertechnetate (B1241340) migrate with the solvent front. scispace.com

Paper Chromatography (PC): Similar to TLC, paper chromatography is another technique employed for radiochemical purity assessment. rad-conference.orgnih.gov In this method, a strip of chromatography paper is used as the stationary phase. europeanpharmaceuticalreview.com For example, Whatman No. 1 paper with acetone (B3395972) and 85% methanol (B129727) as the solvent system can be used to separate free pertechnetate from the this compound complex. scispace.com The labeled complex remains at the origin, while the free pertechnetate moves with the solvent front. scispace.com

The following table summarizes the Rf values of different species in various chromatographic systems:

| Chromatographic System | Stationary Phase | Mobile Phase | This compound (Rf) | Free Pertechnetate (Rf) | Colloidal Technetium (Rf) |

| System 1 nephroscan.comdrugfuture.com | Silica Gel TLC | n-butanol saturated with 0.3 N HCl | 0.45 - 0.70 | ~1.0 | 0 - 0.15 |

| System 2 scispace.com | Whatman No. 1 Paper | Acetone | 0 | 1.0 | 0 |

| System 3 scispace.com | Whatman No. 1 Paper | 85% Methanol | 0 | 0.9 | 0 |

| System 4 scispace.com | Silica Gel TLC | Various Solvents | 0 | Near solvent front | 0 |

Identification and Quantification of Radiochemical Impurities

The primary radiochemical impurities that can be present in this compound preparations are free pertechnetate (99mTcO₄⁻) and colloidal technetium (hydrolyzed-reduced technetium). pharmacylibrary.comrad-conference.org

Free Pertechnetate: This impurity arises from incomplete labeling of the succimer ligand with technetium-99m. unm.edu It is the most common radiochemical impurity in many technetium-99m labeled radiopharmaceuticals. pharmacylibrary.comunm.edu Chromatographic techniques, as described above, are effective in separating and quantifying free pertechnetate, which typically migrates with the solvent front. nephroscan.comscispace.comdrugfuture.com

Colloidal Technetium: The formation of insoluble technetium species, often referred to as hydrolyzed-reduced technetium or colloidal technetium, is another potential impurity. unm.edupharmacylibrary.com These colloidal particles can form due to various factors, including the pH of the preparation. hilarispublisher.com In chromatographic systems, colloidal technetium is typically retained at the origin of the strip. nephroscan.comdrugfuture.com Specific chromatographic methods can be employed to determine the percentage of colloidal residues. viamedica.pl

A preparation of this compound Injection is considered suitable for administration if it has a radiochemical purity of not less than 85%. fda.govnephroscan.comrxlist.com Preparations with purity below this threshold should be discarded. fda.govnephroscan.com

In Vitro Stability Profiling of this compound Complexes

The stability of the this compound complex after reconstitution is a critical parameter that ensures the diagnostic quality of the radiopharmaceutical throughout its shelf life. Several factors can influence the integrity of the complex.

Stability as a Function of Time Post-Reconstitution

After reconstitution of the lyophilized kit with sodium pertechnetate Tc 99m, the resulting this compound injection should be used within a specified timeframe. Generally, it is recommended to use the preparation within 4 hours of reconstitution when stored at controlled room temperature. rxlist.comsnmjournals.org Some studies have shown that while a slight decrease in the purity of 99mTc-DMSA may be observed after 4 hours, the kit can remain stable for up to 24 hours at room temperature below 30°C. scispace.comresearchgate.net However, it is crucial to adhere to the manufacturer's recommendations. For some preparations, a beyond-use time of just 30 minutes is stated. drugfuture.com The stability of certain kit formulations has been studied for extended periods, with some showing stability for up to 13 months when stored appropriately.

The following table illustrates the typical stability of this compound over time at room temperature:

| Time Post-Reconstitution | Radiochemical Purity | Reference |

| Up to 4 hours | >85% | rxlist.comsnmjournals.org |

| Up to 24 hours | Slight decrease, but may remain stable | scispace.comresearchgate.net |

Influence of Temperature on Radiochemical Stability

Temperature is a significant factor affecting the stability of the this compound complex. snmjournals.orgresearchgate.netsnmjournals.org An increase in temperature can lead to the deterioration of the complex and a decrease in its stability. scispace.comresearchgate.netsnmjournals.org Therefore, it is essential to store the reconstituted vials at the recommended temperature, which is typically controlled room temperature (20°C to 25°C or 68°F to 77°F). rxlist.comsnmjournals.orgsnmjournals.org Some studies have evaluated the stability at various temperatures and found that the complex is more stable at lower temperatures. scispace.comresearchgate.net

The table below shows the effect of storage temperature on the stability of a 99mTc-DMSA kit:

| Storage Temperature | Stability Duration | Reference |

| Room Temperature (<30°C) | Stable for 24 hours | scispace.comresearchgate.net |

| 25°C | Shelf life extended to 7 months | scispace.comresearchgate.net |

| Increased Temperature | Deterioration of the complex | scispace.comresearchgate.net |

Effects of Dilution on Complex Integrity

The dilution of the this compound injection may be necessary in certain clinical scenarios. fda.govnephroscan.com Studies have investigated the impact of dilution on the stability of the complex. Some research suggests that dilution with 0.9% sodium chloride injection does not adversely affect the radiochemical purity and stability of the preparation. fda.govnephroscan.com However, it has also been documented that a decrease in product concentration can lead to an increase in radiochemical impurities. snmjournals.org One study on the adsorption of 99mTc-succimer to plastic syringes found that dilution of a 99mTc-sestamibi preparation, a different radiopharmaceutical, significantly increased its adsorption rate, highlighting that the effects of dilution can be complex-specific. snmjournals.org Therefore, any dilution should be performed with caution and in accordance with established protocols.

Radiopharmacy Considerations for Research Preparations

The unique characteristics of this compound, particularly its radioactive nature and chemical properties at low mass concentrations, present specific challenges in its preparation for research purposes. unm.edu Careful consideration must be given to factors that can affect the stability and quality of the final preparation, including radiolytic decomposition and adsorption to container surfaces. unm.edu

Techniques for Minimizing Radiolytic Effects

Radiolysis, the decomposition of molecules by ionizing radiation, is a significant concern in the preparation of Technetium Tc 99m-labeled radiopharmaceuticals. The radiation emitted by 99mTc can interact with water molecules in the aqueous solution, generating highly reactive species such as aqueous electrons and free radicals. unm.edupharmacylibrary.com These species can induce unwanted chemical reactions, leading to the formation of radiochemical impurities that may compromise the quality and in vivo performance of the radiopharmaceutical. unm.edu For instance, these reactive species can alter the oxidation state of the technetium, potentially leading to the formation of unwanted complexes or the re-formation of free pertechnetate. pharmacylibrary.compharmacylibrary.com

Several techniques are employed in research settings to minimize the deleterious effects of radiolysis on 99mTc succimer preparations:

Control of Radioactive Concentration: The rate of radiolytic decomposition is directly related to the radioactive concentration. unm.edu Avoiding high radioactive concentrations by diluting the preparation can effectively minimize the production of radiolytic reductants and oxidants. unm.edupharmacylibrary.com

Use of Stabilizers and Radical Scavengers: The inclusion of antioxidants or free radical scavengers in the formulation is a common and effective strategy. Ascorbic acid is frequently added to kits to protect the stannous ions from oxidation and to scavenge free radicals. unm.edudrugpatentwatch.com Other stabilizers, such as gentisic acid, may also be used to prevent the degradation of the complex. snmjournals.org

Atmosphere Control: The presence of oxygen can influence radiolytic processes. In some preparations, the purposeful addition of air (oxygen) can help neutralize certain reductive species formed during radiolysis. pharmacylibrary.com Conversely, kits are often prepared under an inert nitrogen gas atmosphere to prevent the oxidation of sensitive components like stannous chloride during storage. drugpatentwatch.com

Avoidance of Certain Preservatives: The use of bacteriostatic normal saline, which often contains preservatives like benzyl (B1604629) alcohol, should be avoided for reconstituting or diluting 99mTc radiopharmaceuticals. These preservatives can react with the components of the kit, leading to significantly lower radiochemical purity. unm.edupharmacylibrary.com Preservative-free normal saline is recommended. pharmacylibrary.com

Temperature Control: Storing preparations at lower temperatures, such as in a refrigerator, can help slow the rate of radiolytic decomposition. unm.edu

Generator Eluate Quality: The composition of the sodium pertechnetate Tc 99m eluate used for labeling can impact stability. Eluates from generators that have not been eluted for an extended period contain a higher proportion of 99Tc, which competes with 99mTc for the chelating ligand and can affect radiochemical purity. nih.gov Additionally, some generator eluates contain sodium nitrate (B79036) as an oxidizing agent to prevent the reduction of pertechnetate on the column; this can potentially interfere with the necessary reduction of 99mTc by stannous ions during labeling. snmjournals.org

Table 1: Summary of Strategies to Minimize Radiolytic Effects in 99mTc Succimer Preparations

| Strategy | Mechanism | Key Considerations | References |

|---|---|---|---|

| Dilution | Reduces the concentration of radioactive material, thereby lowering the rate of radiolytic species formation. | Avoid excessively high radioactive concentrations in the final preparation. | unm.edupharmacylibrary.com |

| Use of Stabilizers | Antioxidants (e.g., ascorbic acid) and free radical scavengers neutralize reactive species generated by radiolysis, protecting the complex. | Ascorbic acid is a common component in kits to prevent stannous ion oxidation. | unm.edudrugpatentwatch.comsnmjournals.org |

| Atmosphere Control | Purging with inert gas (nitrogen) prevents oxidation of kit components; controlled introduction of air can neutralize reductive species. | Kits are typically sealed under nitrogen. Air may be added in specific protocols. | pharmacylibrary.comdrugpatentwatch.com |

| Use of Preservative-Free Saline | Avoids adverse reactions with preservatives like benzyl alcohol, which can reduce radiochemical purity. | Never use bacteriostatic saline for reconstitution or dilution. | unm.edupharmacylibrary.com |

| Temperature Control | Lower temperatures slow down the kinetics of decomposition reactions. | Refrigerated storage can enhance stability. | unm.edu |

| Eluate Management | Using fresh eluate ensures a high 99mTc to 99Tc ratio. Awareness of additives like sodium nitrate is important. | Elution history and generator type can influence the quality of the final product. | nih.govsnmjournals.org |

Mitigation of Adsorption to Container Components

The chemical properties of 99mTc succimer, combined with the very small mass of the active substance, can lead to significant adsorption onto the surfaces of containers, particularly disposable plastic syringes. unm.edusnmjournals.org This phenomenon can result in a substantial discrepancy between the measured dose and the actual administered dose, a problem of particular concern in research applications requiring precise quantification. snmjournals.orgnih.govresearchgate.net Studies have reported that retention of 99mTc succimer in syringes can be as high as 50%, and in some cases, has been observed to reach up to 82%. snmjournals.orgnih.govresearchgate.net

The extent of adsorption is influenced by several factors:

Syringe Material and Brand: Adsorption rates differ significantly among various brands of syringes. snmjournals.orgnih.gov The composition of the plastic barrel, the presence of a silicone lubricant coating, and the material of the plunger (e.g., non-latex rubber vs. elastomer) are all contributing factors. snmjournals.orgsnmjournals.orgresearchgate.net

Concentration and Dilution: The concentration of the radiopharmaceutical can affect adsorption. Counterintuitively, diluting a preparation of 99mTc succimer with saline has been shown to increase the percentage of radioactive retention in the syringe. snmjournals.orgnih.govresearchgate.net

Kit Formulation: Pharmaceutical excipients present in the kit can influence the adsorption behavior of the final preparation. nih.gov

Contact Time: Most of the adsorption typically occurs within the first 15 minutes of the solution being in the syringe. nih.gov However, adsorption to glass vials has been noted to increase gradually with storage time, reaching up to 5% after 5 hours. researchgate.netsnmjournals.org

Given the potential for significant dose loss, mitigating adsorption is critical. Key mitigation strategies include:

Selection of Appropriate Syringes: Research has shown that inert, nonreactive syringes, which are typically two-piece and lack silicone coatings and rubber plunger seals, exhibit significantly less residual activity compared to standard silicone-coated syringes. snmjournals.orgnih.govsnmjournals.org The use of these specialized syringes allows for a more accurate and reproducible administration of the intended dose. snmjournals.orgnih.gov

Compatibility Testing: Before introducing a new brand of syringe or applying a diluted or in-house preparation, a quality assurance assessment is recommended to quantify the adsorption effect. snmjournals.orgnih.govnih.gov This involves a simple test of incubating the radiopharmaceutical in the syringe and measuring the retained activity after emptying it. snmjournals.org

Awareness of Vial Interactions: While less pronounced than with plastic syringes, some adsorption to glass vials and their rubber stoppers does occur. researchgate.netsnmjournals.org The maximum retention on plastic syringe bodies was found to be over 3% for dimercaptosuccinic acid, whereas retention on plungers was generally less than 0.5%. researchgate.net

Table 2: Research Findings on 99mTc Succimer Adsorption to Different Syringe Types

| Syringe Type | Mean Residual Activity (%) | Key Finding | Reference |

|---|---|---|---|

| Silicone-Coated (with rubber plunger) | 20.9% (SD ±5.6%) | Significantly higher retention compared to inert syringes. | nih.gov |

| Inert Nonreactive (no silicone, no rubber plunger) | 0.73% (SD ±0.18%) | Drastically reduces adsorption, allowing for more accurate dosing. | nih.gov |

| Silicone-Coated (Clinical Data) | 30.6% (SD ±12.5%) | Clinical use confirms high and variable retention in standard syringes. | snmjournals.org |

| Inert Nonreactive (Clinical Data) | 6.38% (SD ±2.95%) | Clinical use demonstrates significantly lower and less variable retention. | snmjournals.org |

| Various Brands (undiluted kit preparation) | Did not exceed 15% | Adsorption varies by brand but may be lower with undiluted preparations. | researchgate.netnih.gov |

| Various Brands (1:10 saline dilution) | > 30% | Dilution significantly increases the rate of adsorption. | nih.govresearchgate.net |

Imaging Science and Methodological Advances in Preclinical Research with Technetium Tc 99m Succimer

Principles of Single-Photon Emission Computed Tomography (SPECT) for Technetium Tc 99m Succimer (B1681168) in Preclinical Settings

Single-Photon Emission Computed Tomography (SPECT) is a nuclear medicine imaging technique that provides three-dimensional functional information about biological processes within living organisms. numberanalytics.com In preclinical research involving Technetium Tc 99m succimer, SPECT imaging relies on the detection of gamma rays emitted by the Technetium-99m (99mTc) isotope. numberanalytics.comunm.edu 99mTc is a preferred radionuclide due to its favorable physical characteristics, including a short half-life of 6.01 hours and the emission of gamma photons at 140 keV, which is ideal for detection by SPECT cameras. unm.eduresearchgate.net

The fundamental principle of SPECT imaging involves the administration of a radiopharmaceutical, in this case, 99mTc succimer, to the animal subject. numberanalytics.com This tracer is designed to accumulate in specific tissues or organs of interest. For instance, 99mTc succimer is known to bind to the renal cortices, making it a valuable tool for evaluating renal parenchymal disorders. drugbank.com

Once administered, the 99mTc decays, emitting single gamma photons in all directions. numberanalytics.com A gamma camera, the primary detector in a SPECT system, rotates around the animal to capture these photons from multiple angles. numberanalytics.com The camera is equipped with a collimator, a device with parallel holes that allows only photons traveling in a specific direction to reach the scintillation crystal. numberanalytics.com This crystal converts the gamma-ray energy into light, which is then detected by photomultiplier tubes and converted into an electrical signal. numberanalytics.com

By acquiring a series of two-dimensional images (projections) from various angles, a computer can reconstruct a three-dimensional image of the radiotracer's distribution within the animal's body. numberanalytics.com This reconstructed image provides quantitative data on the uptake and localization of 99mTc succimer, offering insights into the function and physiology of the target organ in the preclinical model. nih.gov

Development and Optimization of Acquisition Protocols for Animal Studies

The development and optimization of acquisition protocols are critical for obtaining high-quality and quantitatively accurate SPECT images in preclinical animal studies with this compound. These protocols are tailored to the specific research question, the animal model being used, and the characteristics of the SPECT system.

Key parameters that are optimized include the number of projections, acquisition time per projection, and the type of collimator used. For instance, a study might compare protocols with a different number of projections (e.g., 60 vs. 120 projections over 360 degrees) to assess the impact on image quality and quantitative accuracy. nih.govd-nb.inforesearchgate.net While a higher number of projections can potentially improve image resolution, it also increases the total scan time.

The choice of collimator also significantly influences the sensitivity and spatial resolution of the images. High-resolution collimators are often used in preclinical settings to visualize fine anatomical details in small animals. However, these collimators typically have lower sensitivity, requiring longer acquisition times.

Table 1: Example of Acquisition Parameter Optimization

| Parameter | Setting 1 | Setting 2 | Outcome Metric | Finding |

|---|---|---|---|---|

| Number of Projections | 60 | 120 | Reconstructed Activity Concentration, Signal-to-Noise Ratio (SNR) | Minor impact on reconstructed activity and no significant impact on SNR. nih.govd-nb.inforesearchgate.net |

| Acquisition Time per Projection | 3 seconds | 8 seconds | Contrast-to-Noise Ratio (CNR) | CNR > 5 was reached for small spheres at 8 seconds. nih.gov |

Image Reconstruction and Quantitative Analysis Techniques in Preclinical Research

Following data acquisition, sophisticated image reconstruction algorithms are employed to generate the final 3D SPECT images from the 2D projections. The most common reconstruction techniques include filtered back-projection (FBP) and iterative reconstruction methods like ordered subset expectation maximization (OSEM). numberanalytics.comnih.gov While FBP is computationally faster, iterative methods generally produce images with better quality by modeling the physical processes of photon emission and detection, including corrections for attenuation and scatter. nih.gov

Quantitative analysis of the reconstructed images is a key aspect of preclinical research, allowing for the measurement of radiotracer uptake in specific regions of interest (ROIs). This quantitative data, often expressed as the percentage of injected dose per gram of tissue (%ID/g) or standardized uptake value (SUV), provides objective measures of biological processes. nih.gov

Several factors can influence the accuracy of quantitative SPECT. Corrections for physical effects such as photon attenuation (absorption of photons within the animal's body) and Compton scatter (photons that change direction before detection) are crucial. nih.govd-nb.inforesearchgate.net Attenuation correction is often performed using data from an integrated CT scan in a SPECT/CT system. iaea.org Scatter correction techniques, which can involve using specific energy windows or mathematical modeling, are also applied to improve quantitative accuracy. nih.govd-nb.inforesearchgate.net

Furthermore, resolution recovery techniques are used to compensate for the limited spatial resolution of the imaging system, which can cause a "blurring" effect and lead to underestimation of tracer uptake in small structures. nih.gov The number of iterations and subsets used in iterative reconstruction algorithms also significantly impacts the final quantitative values and image noise. nih.govd-nb.inforesearchgate.net

Table 2: Impact of Reconstruction Parameters on Quantitative Accuracy

| Reconstruction Parameter | Variation | Effect on Image |

|---|---|---|

| Scatter Correction Factor (k) | Default vs. Object-Specific | Underestimation of reconstructed activity concentration with default settings. nih.govd-nb.inforesearchgate.net |

| Number of Iterations | Increasing | Increased estimated activity concentration, decreased Signal-to-Noise Ratio (SNR). nih.govd-nb.inforesearchgate.net |

Integration with Other Preclinical Imaging Modalities for Anatomical and Functional Correlation (e.g., MRI, CT)

The integration of SPECT with other imaging modalities, particularly computed tomography (CT) and magnetic resonance imaging (MRI), provides a powerful approach for preclinical research. This multimodal imaging strategy combines the functional information from SPECT with the high-resolution anatomical detail from CT or the excellent soft-tissue contrast from MRI. openmedscience.comresearchgate.net

SPECT/CT is a widely used hybrid imaging technique where the SPECT and CT scans are performed sequentially on the same scanner. iaea.org The co-registered images allow for the precise localization of 99mTc succimer uptake within specific anatomical structures. iaea.orgradiologykey.com For example, in renal imaging studies, SPECT/CT can accurately delineate the renal cortex and medulla, enabling a more precise assessment of tracer distribution. The CT data is also invaluable for attenuation correction of the SPECT images, which is essential for accurate quantification. iaea.org

The combination of SPECT with MRI offers complementary information. While SPECT provides functional data, MRI excels at visualizing soft tissues with high spatial resolution and can provide additional functional information, such as diffusion and perfusion. The fusion of SPECT and MRI data can offer a more comprehensive understanding of the underlying biology in various disease models.

The benefits of integrated imaging include:

Improved diagnostic accuracy: By combining functional and anatomical information, researchers can more confidently identify and characterize areas of abnormal tracer uptake. researchgate.net

Enhanced localization of disease: The anatomical context provided by CT or MRI allows for the precise localization of molecular and cellular processes. iaea.org

More comprehensive assessment of treatment response: Multimodal imaging can provide a more complete picture of how a therapeutic intervention is affecting both the function and structure of tissues.

In Vitro Methodologies for Tracer Evaluation (e.g., Binding Assays in Tissue Slices, Cell Cultures)

Before and alongside in vivo preclinical imaging studies, a variety of in vitro methodologies are employed to evaluate the characteristics of this compound. These in vitro assays provide crucial information about the tracer's behavior at the cellular and tissue level, helping to validate its use for specific research applications.

Binding Assays in Tissue Slices: Autoradiography on tissue sections is a key in vitro technique. In these experiments, thin slices of tissue from a target organ are incubated with 99mTc succimer. The distribution of the radiotracer within the tissue slice can then be visualized using a phosphor imaging plate or photographic emulsion. This method allows for the high-resolution localization of tracer binding to specific cellular structures. For instance, autoradiographic studies can confirm the binding of 99mTc succimer to the renal cortex.

Cell Culture Studies: Experiments using cell cultures are fundamental for understanding the cellular uptake and retention mechanisms of 99mTc succimer. Different cell lines can be incubated with the tracer to investigate its interaction with specific cell types. plos.org For example, studies might examine the uptake of 99mTc succimer in different cancer cell lines to assess its potential as a tumor imaging agent. plos.org These studies can also be used to investigate whether the tracer's uptake is related to cellular processes like proliferation. plos.org

Other in vitro evaluation methods include:

Stability Studies: The stability of the 99mTc succimer complex is assessed in various biological media, such as saline and human serum, to ensure it remains intact under physiological conditions. nih.gov

Protein Binding Assays: These assays determine the extent to which 99mTc succimer binds to plasma proteins. drugbank.comnih.gov High protein binding can influence the tracer's biodistribution and clearance from the body. nih.gov

Table 3: Common In Vitro Evaluation Methods for 99mTc Succimer

| Method | Purpose | Key Findings |

|---|---|---|

| Autoradiography | To visualize the microscopic distribution of the tracer in tissue sections. | Confirms binding to specific anatomical structures like the renal cortex. |

| Cell Culture Uptake Assays | To investigate the cellular uptake, retention, and mechanism of action. plos.org | Can demonstrate differential uptake in various cell types and correlation with cellular processes. plos.org |

| Stability Assays | To assess the integrity of the radiolabeled compound in biological fluids. nih.gov | Determines the in vitro stability over time in saline and serum. nih.gov |

Advanced Research Directions and Future Perspectives on Technetium Tc 99m Succimer

Exploration of Novel Derivatizations and Conjugation Strategies for Enhanced Research Applications

The versatility of the ⁹⁹ᵐTc core is a significant driver of ongoing research. Modern trends in the radiopharmaceutical chemistry of technetium are centered on the "labeling" of biologically active molecules, such as peptides and other receptor-seeking units. researchgate.net The goal is to create new diagnostic tools by attaching ⁹⁹ᵐTc to molecules that can target specific biological processes or markers of disease.

A key area of exploration is the development of new bifunctional chelating agents. nih.gov These agents are crucial as they securely bind the ⁹⁹ᵐTc radioisotope while also providing a point of attachment for a targeting biomolecule. The design of these chelators is critical to ensure the stability of the final compound and to prevent any interference with the biological activity of the targeting molecule. iaea.org

One promising approach involves the use of the organometallic fac-[⁹⁹ᵐTc(CO)₃]⁺ core. wsu.edu This core is known for its stability and its ability to coordinate with a wide variety of ligands, making it a versatile platform for developing new radiopharmaceuticals. wsu.edu Researchers are actively investigating different strategies to attach this core to biomolecules, including the use of "click" chemistry, which offers a highly efficient and specific method for conjugation. wsu.edu